5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid
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Overview
Description
5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid is a chemical compound with the molecular formula C22H28N2O2 . It is structurally similar to 1-benzhydryl-4-(2- , which is known to have biological activities .
Molecular Structure Analysis
The molecular structure of 5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid consists of a benzhydryl group attached to a piperazine ring, which is further connected to a pentanoic acid group . The compound has a molecular weight of 310.4 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid include a molecular weight of 310.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . The compound also has a topological polar surface area of 43.8 Ų .Scientific Research Applications
Anticancer Potential
A study synthesized N-benzhydrylpiperazine clubbed with 1,3,4-oxadiazoles, demonstrating significant anticancer activity against HeLa cancer cells. Compound 4d, in particular, exhibited potent inhibition of cell proliferation through inducing apoptosis via the oxidative stress-mediated mitochondrial pathway (Khanam et al., 2018).
Synthetic Applications
Research into the synthesis of isotopomers of 5-aminolevulinic acid, a precursor in the biosynthesis of biologically active porphyrins, described a simple scheme to prepare any isotopomer of 5-aminolevulinic acid with high yield. This approach underscores the compound's role in the synthesis of critical biological molecules (Shrestha‐Dawadi & Lugtenburg, 2003).
Chemical Synthesis and Structural Studies
Another study focused on the synthesis of saturated heterocycles by reacting 4-oxopentanoic acid with (bi)cyclic amino alcohols, leading to the formation of compounds with potential for further pharmacological exploration (Kivelä et al., 2003).
Serotonin 5-HT(1A) Antagonists
Benzodioxanylpiperazine derivatives, including those with a 4-aryl amide substituent, were evaluated for their 5-HT(1A) affinity and antagonist activity. Compound Lecozotan, from this series, showed high affinity and potent antagonist activity, indicating its potential for clinical applications (Childers et al., 2005).
Stereoselective Synthesis
Research on the stereoselective synthesis of (Z)-1-Benzhydryl-4-cinnamylpiperazines via the Wittig Reaction provided insights into the structural manipulation of benzhydrylpiperazine derivatives for potential therapeutic use (Shivprakash & Reddy, 2014).
Future Directions
The future directions for research on 5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could explore its potential biological activities, safety and hazards, and possible applications in various fields .
properties
IUPAC Name |
5-(4-benzhydrylpiperazin-1-yl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-20(12-7-13-21(26)27)23-14-16-24(17-15-23)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,22H,7,12-17H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOBXVCYTLTYJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid |
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